3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride
CAS No.:
Cat. No.: VC13827667
Molecular Formula: C11H13ClN4
Molecular Weight: 236.70 g/mol
* For research use only. Not for human or veterinary use.
![3-Phenyl-5,6,7,8-tetrahydro-[1,2,4]triaZolo[4,3-a]pyraZine hydrochloride -](/images/structure/VC13827667.png)
Specification
Molecular Formula | C11H13ClN4 |
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Molecular Weight | 236.70 g/mol |
IUPAC Name | 3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;hydrochloride |
Standard InChI | InChI=1S/C11H12N4.ClH/c1-2-4-9(5-3-1)11-14-13-10-8-12-6-7-15(10)11;/h1-5,12H,6-8H2;1H |
Standard InChI Key | GMCIFVLRRGKBNX-UHFFFAOYSA-N |
SMILES | C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl |
Canonical SMILES | C1CN2C(=NN=C2C3=CC=CC=C3)CN1.Cl |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
The molecule consists of a triazolo[4,3-a]pyrazine core fused with a tetrahydro-pyrazine ring. A trifluoromethyl (-CF₃) group is attached at the 3-position of the triazole ring, while a hydrochloride salt stabilizes the secondary amine (Figure 1). The presence of the electron-withdrawing trifluoromethyl group enhances metabolic stability and bioavailability, making it advantageous for drug development.
Molecular Formula: C₆H₇F₃N₄·HCl
Molecular Weight: 228.60 g/mol
IUPAC Name: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazine hydrochloride
Physicochemical Properties
Key physical and chemical properties are summarized in Table 1.
Property | Value/Description | Source |
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Melting Point | 264 °C | |
Purity (HPLC) | ≥98% | |
Solubility | Soluble in ethanol, dimethyl sulfoxide | |
Appearance | White crystalline solid | |
Stability | Stable under nitrogen atmosphere |
Synthetic Methodology
Patent-Based Synthesis (CN102796104A)
The synthesis, as described in the Chinese patent CN102796104A, involves three sequential steps optimized for industrial scalability :
Step 1: Formation of Hydrazine Intermediate
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Reactants: Ethanol, hydrazine hydrate, and 2-chloropyrazine.
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Conditions: Reaction at 60–61 °C for 15 hours, followed by pH adjustment to 6.
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Outcome: Intermediate 2 is obtained with 93.3% purity (HPLC).
Step 2: Cyclization and Trifluoromethylation
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Reactants: Chlorobenzene, trifluoroacetic anhydride, and methanesulfonic acid.
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Conditions: Reflux at 110 °C for 42 hours.
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Outcome: Intermediate 4 is isolated with 99.1% purity (HPLC).
Step 3: Hydrogenation and Salt Formation
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Catalyst: Palladium on carbon (Pd/C) under nitrogen.
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Conditions: High-pressure hydrogenation followed by treatment with ethanolic HCl.
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Yield: Final product is obtained in high yield (exact yield unspecified in patent).
This route avoids costly reagents and minimizes byproducts, making it superior to earlier methods that suffered from low selectivity .
Alternative Synthetic Routes
Biological Activity and Pharmacological Applications
Anticancer Properties
Recent studies highlight its potential in oncology (Table 2):
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HCT-116 (colon) | 6.587 | BAX upregulation, Bcl2 downregulation |
HT-29 (colon) | 11.10 | Caspase-3 activation, cytochrome C release |
The compound induces apoptosis via the mitochondrial pathway, evidenced by increased cytochrome C release and caspase-3 activity.
Role in Sitagliptin Synthesis
As a sitagliptin precursor, it undergoes further functionalization to introduce the β-amino acid moiety and phosphoric acid group. The trifluoromethyl group enhances DPP-4 binding affinity by forming hydrophobic interactions with the enzyme’s active site .
Industrial Production and Optimization
Scalability Challenges
Early routes suffered from:
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Low yields (<50%) due to side reactions.
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High costs of palladium catalysts.
The patent method addresses these by:
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